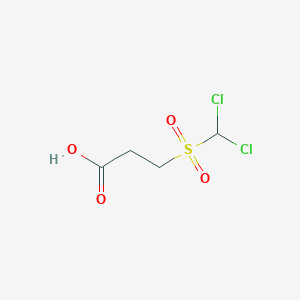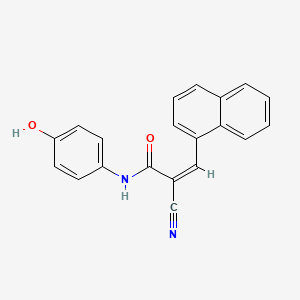![molecular formula C18H12BrN3O2 B3510098 1-{[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}indole-3-carbaldehyde](/img/structure/B3510098.png)
1-{[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}indole-3-carbaldehyde
Overview
Description
1-{[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}indole-3-carbaldehyde is a complex organic compound that features an indole core, a 1,2,4-oxadiazole ring, and a bromophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}indole-3-carbaldehyde typically involves multiple steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting a suitable nitrile with hydroxylamine to form an amidoxime, which is then cyclized with a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-{[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}indole-3-carbaldehyde can undergo various chemical reactions:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles in reactions such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Palladium catalysts, boronic acids for Suzuki-Miyaura coupling.
Major Products
Oxidation: 1-{[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}indole-3-carboxylic acid.
Reduction: 1-{[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}indole-3-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-{[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}indole-3-carbaldehyde has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting cancer, microbial infections, and neurological disorders.
Materials Science: The compound’s unique structure makes it useful in the development of organic semiconductors and light-emitting materials.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 1-{[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}indole-3-carbaldehyde depends on its specific application:
Biological Activity: In medicinal chemistry, the compound may interact with various molecular targets such as enzymes, receptors, and DNA.
Materials Science: In organic electronics, the compound’s conjugated system allows for efficient charge transport and light emission.
Comparison with Similar Compounds
Similar Compounds
1-Methylindole-3-carboxaldehyde: Similar indole core but lacks the 1,2,4-oxadiazole and bromophenyl groups.
3-(4-Bromophenyl)-1,2,4-oxadiazole: Contains the oxadiazole and bromophenyl groups but lacks the indole core.
Indole-3-carboxaldehyde: Contains the indole core and aldehyde group but lacks the oxadiazole and bromophenyl groups.
Uniqueness
1-{[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}indole-3-carbaldehyde is unique due to the combination of its indole core, 1,2,4-oxadiazole ring, and bromophenyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
1-[[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl]indole-3-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12BrN3O2/c19-14-7-5-12(6-8-14)18-20-17(24-21-18)10-22-9-13(11-23)15-3-1-2-4-16(15)22/h1-9,11H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHQDBFJNEZSSES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CC3=NC(=NO3)C4=CC=C(C=C4)Br)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[[(5-Chloro-2-methylphenyl)(phenylsulfonyl)amino]methyl]-N,N-diethylbenzamide](/img/structure/B3510030.png)

![5-{[5-(3-chloro-4-methoxyphenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3510048.png)
![3-[5-(4-bromophenyl)-2-furyl]-2-(phenylsulfonyl)acrylonitrile](/img/structure/B3510054.png)
![2-chloro-5-{5-[(1E)-2-cyano-3-oxo-3-(phenylamino)prop-1-en-1-yl]furan-2-yl}benzoic acid](/img/structure/B3510060.png)
![5-{[3-(2,5-dimethylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3510068.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-4-fluorobenzamide](/img/structure/B3510082.png)
![N-[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B3510112.png)
![3-BENZYL-5-(4-METHOXYPHENYL)-2-SULFANYL-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE](/img/structure/B3510113.png)
![2-[(4-fluorophenyl)methylsulfanyl]-N-(4-pyrrolidin-1-ylsulfonylphenyl)benzamide](/img/structure/B3510123.png)
![2-(benzylthio)-N-{4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}acetamide](/img/structure/B3510126.png)
![2-[4-(morpholine-4-carbonyl)-2-nitrophenyl]sulfanyl-N-phenylacetamide](/img/structure/B3510133.png)
![N-(3,4-dimethoxyphenyl)-N'-[4-(2-oxo-1-pyrrolidinyl)phenyl]urea](/img/structure/B3510138.png)
